ORY-1001 - 1431326-61-2

ORY-1001

Catalog Number: EVT-252967
CAS Number: 1431326-61-2
Molecular Formula: C₁₅H₂₄Cl₂N₂
Molecular Weight: 303.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ORY-1001 (trans) is a small molecule inhibitor of the epigenetic enzyme LSD1. [, , ] LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). [, , ] This epigenetic modification plays a crucial role in regulating gene expression. [, ] By inhibiting LSD1, ORY-1001 (trans) modulates gene expression patterns, particularly those involved in cell differentiation and proliferation. [, , , ] This makes ORY-1001 (trans) a valuable tool in studying the role of LSD1 in various biological processes and its potential as a therapeutic target for diseases like cancer. [, , , , , , , ]

Future Directions
  • Optimizing Treatment Strategies: Further research is needed to identify optimal dosing regimens and combinations with other therapeutic agents to maximize efficacy and minimize potential side effects. [, ]
  • Predictive Biomarkers: Identifying robust predictive biomarkers for ORY-1001 (trans) sensitivity will be crucial for selecting patients most likely to benefit from treatment. [, ]
  • Resistance Mechanisms: Investigating mechanisms of resistance to ORY-1001 (trans) will be essential for developing strategies to overcome treatment resistance. []

Tranylcypromine (TCP)

Compound Description: Tranylcypromine is a monoamine oxidase inhibitor (MAOI) that has been repurposed as a lysine-specific demethylase 1 (LSD1) inhibitor. It functions as an irreversible inhibitor by covalently binding to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity. [, ]

Relevance: Tranylcypromine serves as a structural basis for several LSD1 inhibitors, including ORY-1001. Both compounds share a trans-2-phenylcyclopropylamine (TCP) scaffold and exhibit similar mechanisms of action, irreversibly inhibiting LSD1 by binding to the FAD cofactor. [, ]

GSK-2879552

Compound Description: GSK-2879552 is another potent, selective, and irreversible LSD1 inhibitor that has entered clinical trials for cancer treatment. Like ORY-1001, it also targets the FAD cofactor within the LSD1 enzyme. [, ]

Relevance: Both GSK-2879552 and ORY-1001 belong to the TCP-based class of LSD1 inhibitors and share a similar mechanism of action, forming a covalent bond with the FAD cofactor. These structural and mechanistic similarities often lead to comparisons in research studies. [, ]

SP-2509

Compound Description: SP-2509 is a reversible LSD1 inhibitor that increases the permissive H3K4Me3 mark on chromatin. This action leads to the induction of p21, p27, and CEBPα levels, ultimately promoting differentiation and reducing viability in acute myeloid leukemia blast progenitor cells. []

SP-2577 (Seclidemstat)

Compound Description: Seclidemstat is a non-covalent LSD1 inhibitor currently undergoing clinical trials. It has demonstrated activity in preclinical studies against various cancer cell lines. [, ]

Relevance: Seclidemstat differs from ORY-1001 in its binding mechanism, acting as a non-covalent inhibitor rather than forming a covalent bond with LSD1. Despite this difference, both compounds exhibit anti-cancer properties and are being investigated for their therapeutic potential in various cancers. [, ]

CC-90011 (Pulrodemstat)

Compound Description: Pulrodemstat represents another non-covalent LSD1 inhibitor with demonstrated activity against various cancer cells. It has been studied in clinical trials for potential use in cancer treatment. [, ]

IMG-7289 (Bomedemstat)

Compound Description: Bomedemstat is a potent, irreversible LSD1 inhibitor that covalently binds to the FAD cofactor within the LSD1 catalytic cavity. It has shown promise in preclinical studies for treating various cancers. [, ]

Relevance: Bomedemstat shares structural and mechanistic similarities with ORY-1001. Both are TCP-based LSD1 inhibitors that exert their effects by irreversibly binding to the FAD cofactor. This shared mechanism makes Bomedemstat a relevant compound for comparison in research studies evaluating the therapeutic potential of LSD1 inhibitors. [, ]

INCB059872

Compound Description: INCB059872 is an irreversible LSD1 inhibitor that covalently binds to the FAD cofactor within the LSD1 catalytic cavity. It has entered clinical trials for treating various cancers. [, ]

Relevance: INCB059872 belongs to the same class of irreversible, TCP-based LSD1 inhibitors as ORY-1001, targeting the FAD cofactor. This shared mechanism of action and structural similarity make INCB059872 a relevant compound for comparison in studies investigating the therapeutic potential of LSD1 inhibitors. [, ]

RN-1

Compound Description: RN-1 is an LSD1 inhibitor that, when administered subcutaneously in combination with the DNMT1 inhibitor decitabine, synergistically increases F-retics, F cells, and γ-globin mRNA in normal baboons. It also raises HbF to therapeutic levels in phlebotomized anemic baboons. []

Relevance: Although its specific mechanism and structural details are not provided in the context, RN-1's use in combination with a DNMT1 inhibitor for potential sickle cell disease treatment highlights a different therapeutic application of LSD1 inhibitors compared to ORY-1001, which is primarily investigated for cancer treatment. []

Decitabine

Compound Description: Decitabine is a DNMT1 inhibitor that, when used in combination with the LSD1 inhibitor RN-1, exhibits synergistic effects in increasing HbF levels in baboons. []

Relevance: Decitabine's synergistic activity with an LSD1 inhibitor highlights the potential of combining epigenetic modifiers for therapeutic benefit. This example further emphasizes the diverse applications of epigenetic modulation, extending beyond ORY-1001's primary focus on cancer treatment. []

THU-decitabine

Compound Description: THU-decitabine is an oral formulation of decitabine, a DNMT1 inhibitor. It has been studied in clinical trials for its ability to increase HbF levels in sickle cell disease patients. []

Relevance: THU-decitabine's relevance stems from its combination with ORY-1001 in planned studies for potential sickle cell disease treatment. This planned combination underscores the potential for synergistic effects between these two epigenetic modifiers, aiming to increase HbF levels. []

Overview

ORY-1001, also known as iadademstat, is a potent and selective inhibitor of lysine-specific demethylase 1 (KDM1A or LSD1), a key enzyme involved in the demethylation of histone proteins. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of various forms of acute leukemia and other cancers driven by epigenetic modifications. The compound operates by covalently binding to the KDM1A enzyme, thereby inhibiting its activity and leading to changes in gene expression associated with cell differentiation and proliferation .

Source and Classification

ORY-1001 is classified as a small molecule inhibitor specifically targeting KDM1A. It has been derived from structure-activity relationship studies aimed at enhancing selectivity and potency against this enzyme while minimizing off-target effects . The compound is synthesized through advanced organic chemistry techniques that focus on modifying existing inhibitors to improve their efficacy and safety profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of ORY-1001 involves multi-step organic reactions, typically starting from commercially available precursors. The synthetic route includes:

  1. Formation of Key Intermediates: Initial steps involve the formation of a cyclopropylamine structure, which is crucial for the compound's binding affinity to KDM1A.
  2. Covalent Modification: The final stages involve the introduction of functional groups that enhance the compound's ability to form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of KDM1A, thereby ensuring effective inhibition.
  3. Purification: The synthesized product undergoes purification processes such as recrystallization or chromatography to achieve a high degree of purity necessary for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of ORY-1001 can be described by its distinctive features that contribute to its function as a KDM1A inhibitor. Key structural elements include:

  • Cyclopropylamine Core: This core is essential for binding interactions with the enzyme.
  • Functional Groups: Specific substituents are strategically placed to enhance binding affinity and selectivity towards KDM1A over other amine oxidases.

The three-dimensional structure can be analyzed using computational modeling techniques which predict binding modes and affinities based on molecular docking studies .

Chemical Reactions Analysis

Reactions and Technical Details

ORY-1001 primarily engages in covalent interactions with KDM1A, leading to irreversible inhibition. The reaction mechanism involves:

  • Covalent Bond Formation: ORY-1001 forms a stable covalent bond with the FAD cofactor within the active site of KDM1A.
  • Inhibition Mechanism: This binding prevents substrate access, effectively blocking the demethylation process on histones, which is critical for gene regulation.

Studies have demonstrated that the inhibition leads to increased levels of dimethylated histone H3 at lysine 4 (H3K4me2), a marker associated with active transcription .

Mechanism of Action

Process and Data

The mechanism of action for ORY-1001 involves several key steps:

  1. Binding to KDM1A: Upon administration, ORY-1001 selectively binds to the active site of KDM1A.
  2. Enzyme Inhibition: This binding inhibits the enzyme's ability to demethylate histones, leading to an accumulation of methylated histones associated with transcriptional activation.
  3. Impact on Cell Differentiation: The resulting epigenetic changes promote differentiation in cancer cells, counteracting their proliferation and survival mechanisms.

Experimental data indicate that ORY-1001 effectively induces differentiation in acute myeloid leukemia (AML) cell lines, showcasing its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ORY-1001 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 250 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, which facilitates its use in biological assays.
  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis in aqueous environments over extended periods.

These properties are critical for its formulation into therapeutic agents .

Applications

Scientific Uses

ORY-1001 has several promising applications in scientific research and clinical settings:

  • Cancer Therapy: Primarily investigated for its efficacy in treating acute leukemia by targeting KDM1A to restore normal differentiation pathways in cancer cells.
  • Epigenetic Research: Serves as a valuable tool for studying the role of histone methylation in gene regulation and cancer biology.
  • Combination Therapies: Research is ongoing into its use in combination with other anticancer agents to enhance therapeutic outcomes in resistant cancer types .

Properties

CAS Number

1431326-61-2

Product Name

ORY-1001(trans)

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride

Molecular Formula

C₁₅H₂₄Cl₂N₂

Molecular Weight

303.27

InChI

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1

InChI Key

UCINOBZMLCREGM-RNNUGBGQSA-N

SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl

Synonyms

RG-6016

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.